2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid
Description
2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid (CAS: 1551600-83-9) is a fluorinated aromatic carboxylic acid featuring a benzothiophene core substituted at the 7-position with a difluoroacetic acid moiety. The benzothiophene group imparts aromaticity and sulfur-containing heterocyclic properties, while the difluoroacetic acid substituent introduces strong electron-withdrawing effects due to the fluorine atoms.
Properties
Molecular Formula |
C10H6F2O2S |
|---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
2-(1-benzothiophen-7-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H6F2O2S/c11-10(12,9(13)14)7-3-1-2-6-4-5-15-8(6)7/h1-5H,(H,13,14) |
InChI Key |
YAHZFWYOHWYZCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(C(=O)O)(F)F)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid typically involves the reaction of 1-benzothiophene with difluoroacetic acid under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the difluoroacetic acid reacts with the benzothiophene to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
These reactions can occur at the carbon atom adjacent to the difluoro group, allowing for the introduction of various nucleophiles.
Radical Reactions
Recent studies have highlighted the utility of this compound in radical generation processes, particularly under visible light irradiation. For example, radical fluoroalkylation can be performed using α-bromodifluoroesters in the presence of suitable catalysts.
Table 2: Examples of Chemical Reactions
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid + Nucleophile | Modified acetic acid derivatives | Varies |
| Radical Fluoroalkylation | α-Bromodifluoroester + Heteroarene | Difluoroalkylated product | LED irradiation at 55 °C |
-
Research Findings
Recent research has focused on the dual catalytic approaches for generating radicals from α-bromodifluoroesters and amides under visible light irradiation. This method enhances the efficiency of reactions involving heteroarenes and has shown compatibility with various substrates, indicating its broad applicability in synthetic organic chemistry .
The chemical reactions of 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid showcase its versatility as a synthetic intermediate in organic chemistry. Its unique structure allows it to participate in various reaction pathways, making it a valuable compound for further research and application in medicinal chemistry.
Continued exploration of its reactivity and potential modifications could lead to new applications in drug development and other fields of chemical research.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzothiophene derivatives, including 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid, exhibit significant anticancer properties. These compounds have been synthesized and tested for their efficacy against various cancer cell lines. For instance, a study demonstrated that derivatives of benzothiophene showed promising results in inhibiting the growth of ovarian cancer cells, suggesting that modifications to the benzothiophene structure can enhance anticancer activity .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that benzothiophene derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The anti-inflammatory activity is believed to be linked to the modulation of cytokine production and the inhibition of inflammatory mediators .
Neuroprotective Effects
There is emerging evidence suggesting that 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid may possess neuroprotective properties. Research has indicated that certain benzothiophene derivatives can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agrochemical Applications
Pesticide Development
The structural characteristics of 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid make it a candidate for use in agrochemicals. Its potential as a pesticide is being explored due to its ability to disrupt biological processes in pests while being less harmful to non-target organisms. Studies are ongoing to evaluate its effectiveness and safety as a biopesticide .
Materials Science
Fluorinated Compounds in Polymer Chemistry
The difluoromethyl group present in 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid enhances its lipophilicity and thermal stability, making it suitable for applications in polymer chemistry. Research has shown that incorporating difluorinated compounds into polymer matrices can improve their mechanical properties and thermal resistance .
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials with specific electronic and optical properties. Its unique structure allows for modifications that can tailor these materials for applications in organic electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets depend on the specific application and require further investigation .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Difluoroacetic Acid Derivatives
*Calculated based on molecular formula.
Key Observations:
Electron-Withdrawing Effects : The benzothiophene group in the target compound provides a conjugated π-system that enhances stability compared to phenyl or pyrazinyl derivatives. However, the 2,4-dichlorophenyl analogue exhibits stronger acidity due to the electron-withdrawing Cl substituents, which stabilize the deprotonated form .
Lipophilicity : The benzothiophene derivative (logP ~2.5–3.0) is more lipophilic than the pyrazinyl analogue (logP ~1.2), making it more suitable for blood-brain barrier penetration in drug design .
Steric Effects : The ethyl group in 2-(4-ethylphenyl)-2,2-difluoroacetic acid introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to the smaller benzothiophene substituent .
Table 2: Fluorination Methods for Difluoroacetic Acid Derivatives
*Estimated based on analogous syntheses.
Key Insight : The target compound likely requires regioselective fluorination at the benzylic position, similar to methods used for 2-(2-chlorophenyl)-2-fluoroacetic acid. However, the benzothiophene’s sulfur atom may necessitate adjusted reaction conditions to avoid side reactions .
Pharmacological and Industrial Relevance
- Medicinal Chemistry : Fluorinated benzothiophene derivatives are explored for kinase inhibition (e.g., JAK/STAT pathways) due to sulfur’s hydrogen-bonding capability and fluorine’s metabolic stability .
- Agrochemicals : The 2,4-dichlorophenyl variant is a precursor to herbicides, leveraging Cl’s electronegativity for target specificity .
- Materials Science : The ethylphenyl derivative’s solid-state properties make it a candidate for liquid crystal or polymer additives .
Biological Activity
2-(1-Benzothiophen-7-yl)-2,2-difluoroacetic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a benzothiophene moiety substituted with a difluoroacetic acid group. The presence of fluorine atoms is known to influence the lipophilicity and biological activity of compounds. For instance, difluoromethyl groups can enhance permeability while potentially decreasing lipophilicity compared to other substitutions .
Biological Activity
The biological activities of 2-(1-benzothiophen-7-yl)-2,2-difluoroacetic acid have been explored in various studies, highlighting its potential as an anti-inflammatory and analgesic agent.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For example, derivatives of benzothiophene have shown inhibition of inflammatory cytokines and enzymes involved in inflammation pathways. The efficacy of these compounds is often evaluated using in vitro assays measuring cytokine levels or enzyme activity related to inflammation .
Table 1: Summary of Biological Activities
Case Studies
Several studies have specifically investigated the biological effects of benzothiophene derivatives:
- Inhibition Studies : A study demonstrated that a related compound exhibited up to 93% inhibition in inflammatory models compared to standard drugs like diclofenac . This suggests that structural modifications can significantly enhance anti-inflammatory activity.
- In Vivo Models : In animal models, compounds similar to 2-(1-benzothiophen-7-yl)-2,2-difluoroacetic acid showed promising results in reducing edema and pain, indicating their potential therapeutic applications in treating inflammatory diseases .
- Mechanistic Insights : The mechanism of action for these compounds often involves the modulation of signaling pathways associated with inflammation, such as the NF-κB pathway, which plays a crucial role in the expression of pro-inflammatory cytokines .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of benzothiophene derivatives. Modifications at various positions on the benzothiophene ring can lead to enhanced potency:
- Fluorine Substitution : The introduction of fluorine atoms at specific positions has been linked to increased bioactivity due to improved interactions with biological targets.
- Functional Group Variation : The presence of different functional groups can alter pharmacokinetic properties such as solubility and metabolic stability, further impacting overall efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1-benzothiophen-7-yl)-2,2-difluoroacetic acid, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis approach is typically employed. Begin with the functionalization of benzothiophene at the 7-position using directed ortho-metalation (DoM) strategies to introduce fluorinated groups. Subsequent coupling with difluoroacetic acid derivatives via nucleophilic acyl substitution is critical. Reaction optimization should focus on:
- Temperature control : Low temperatures (0–5°C) to minimize side reactions, as seen in fluorinated benzamide syntheses .
- Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilic substitution efficiency.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Combine spectroscopic and chromatographic techniques:
- HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization) .
- NMR : Confirm the presence of characteristic signals (e.g., benzothiophene aromatic protons at δ 7.2–8.1 ppm, CF₂ groups at δ 110–120 ppm in ¹⁹F NMR) .
- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak ([M-H]⁻ at m/z calculated for C₁₀H₅F₂O₂S: 241.0024) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data between experimental and computational models?
- Methodology : Discrepancies often arise from solvation effects or conformational flexibility. Address these by:
- Solvent correction : Apply implicit solvent models (e.g., PCM in DFT calculations) to align theoretical and experimental NMR shifts .
- Dynamic simulations : Use molecular dynamics (MD) to assess rotational barriers of the difluoroacetic moiety, which may explain split signals in ¹⁹F NMR .
- Cross-validation : Compare X-ray crystallography data (e.g., bond lengths/angles) with DFT-optimized geometries .
Q. How does the electronic nature of the benzothiophene ring influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The electron-deficient benzothiophene system (due to sulfur’s inductive effect) enhances electrophilic substitution but complicates nucleophilic attacks. Experimental approaches include:
- Substituent screening : Introduce electron-donating groups (e.g., -OCH₃) at the 3-position to modulate reactivity .
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps .
- Computational analysis : Calculate Fukui indices to predict reactive sites for functionalization .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH stability : Incubate solutions (0.1 mg/mL) in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 24, 48, and 72 hours .
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C typical for fluorinated aromatics) .
- Light sensitivity : Store samples in amber vials and assess photodegradation under UV/vis light (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
